Glycine, N-(2-furanylmethylene)-

Description

BenchChem offers high-quality Glycine, N-(2-furanylmethylene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N-(2-furanylmethylene)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

375365-51-8 |

|---|---|

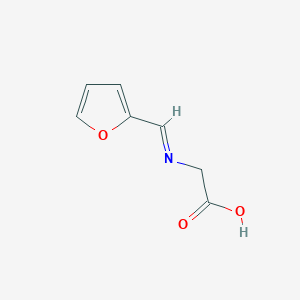

Molecular Formula |

C7H7NO3 |

Molecular Weight |

153.14 g/mol |

IUPAC Name |

2-(furan-2-ylmethylideneamino)acetic acid |

InChI |

InChI=1S/C7H7NO3/c9-7(10)5-8-4-6-2-1-3-11-6/h1-4H,5H2,(H,9,10) |

InChI Key |

HBKWGWXLBXMSTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C=NCC(=O)O |

Origin of Product |

United States |

Foundational Concepts of Schiff Base Chemistry and Glycine Derivatives

Schiff bases, named after their discoverer Hugo Schiff, are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond, known as an imine or azomethine group (-C=N-). chemsociety.org.ng They are typically formed through a condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). chemsociety.org.ng This reaction is fundamental to the synthesis of a vast array of chemical intermediates and final products. The stability of a Schiff base can be influenced by its structure; those derived from aromatic aldehydes generally exhibit greater stability due to conjugation compared to their aliphatic counterparts, which can be prone to polymerization. chemsociety.org.ng

Glycine (B1666218), being the simplest proteinogenic amino acid, possesses a primary amino group, making it an ideal substrate for Schiff base formation. nih.gov Glycine-derived Schiff bases are versatile intermediates in organic synthesis, particularly in the stereocontrolled preparation of both natural and unnatural α-amino acids, which are crucial components in medicinal chemistry and drug design. iu.eduresearchgate.net The formation of a Schiff base with glycine activates the α-carbon, making it susceptible to reactions like alkylation, which allows for the introduction of various side chains to create complex amino acid structures. iu.edu Metal complexes of glycine Schiff bases, for instance with Ni(II), are prominent in methods for the dynamic thermodynamic resolution of amino acids, an efficient process for obtaining optically active compounds. researchgate.net

Historical Context of Furfural Derived Imines and Their Significance

Furfural (B47365) is an organic compound derived from the dehydration of sugars found in various agricultural and forestry byproducts, such as oat hulls, corncobs, and sugarcane bagasse. wikipedia.org Its name originates from the Latin word furfur, meaning bran. wikipedia.org First isolated in the 1830s, its chemical structure, featuring an aldehyde group attached to a furan (B31954) ring, was a subject of study for decades, with its correct form being established in the late 19th and early 20th centuries. wikipedia.org The mass production of furfural began in the 1920s, establishing it as one of the oldest and most important bio-based platform chemicals. wikipedia.org

The aldehyde functional group makes furfural highly reactive and capable of undergoing numerous chemical transformations. nih.govjmchemsci.com One such key reaction is its condensation with primary amines to form furfural-derived imines (or Schiff bases). These imines are significant as stable intermediates for further chemical synthesis. For example, the reductive amination of furfural to produce furfurylamine (B118560) is believed to proceed through an imine intermediate. rsc.org This pathway is critical for producing valuable chemicals from renewable resources. Furthermore, furfural-derived imines have been utilized as building blocks for novel heterocyclic compounds and, more recently, have been explored for applications in materials science as latent hardeners for adhesives. jmchemsci.comacs.org

Structural Framework of Glycine, N 2 Furanylmethylene As an Imine Derivative

Glycine (B1666218), N-(2-furanylmethylene)- is the specific Schiff base that results from the condensation reaction between glycine and furfural (B47365) (also known as furan-2-carbaldehyde). The primary amino group (-NH₂) of glycine attacks the carbonyl carbon of furfural's aldehyde group (-CHO), followed by the elimination of a water molecule to form the characteristic imine linkage (-N=CH-).

The resulting structural framework connects the furan (B31954) ring of furfural to the nitrogen atom of the glycine backbone. This structure integrates the aromatic, heterocyclic furan moiety with the fundamental amino acid structure of glycine. The compound has been identified in scientific studies, such as in the analysis of products from the Maillard reaction, a form of non-enzymatic browning that occurs between amino acids and reducing sugars at elevated temperatures. nih.gov In one such study involving a xylose-glycine-fish protein hydrolysate system, the compound, named 2-Furanmethanamine, N-(2-furanylmethylene)-, was detected, highlighting its formation under conditions relevant to food chemistry. nih.gov

Table 1: Physicochemical Properties of Parent Compounds

| Property | Glycine | Furfural |

| IUPAC Name | 2-Aminoacetic acid | Furan-2-carbaldehyde |

| Formula | C₂H₅NO₂ | C₅H₄O₂ |

| Molar Mass | 75.07 g/mol | 96.085 g/mol |

| Appearance | White crystals | Colorless oily liquid |

| Key Functional Groups | Amino (-NH₂), Carboxyl (-COOH) | Aldehyde (-CHO), Furan ring |

This table is generated based on data from PubChem. nih.govwikipedia.org

Overview of Research Trajectories for N Substituted Glycine Derivatives

Condensation Reactions: Principles and Preparative Aspects

The formation of Glycine, N-(2-furanylmethylene)-, an imine, is primarily achieved through the condensation reaction between an amine (glycine) and an aldehyde (furfural). This reaction is a cornerstone of organic chemistry, involving the nucleophilic attack of the amine's nitrogen on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (C=N) of the imine, or Schiff base.

Reaction of Glycine with Furfural (B47365) (Furan-2-carboxaldehyde)

The direct reaction between glycine and furfural (furan-2-carboxaldehyde) exemplifies a classic Schiff base formation. In this process, the amino group (-NH₂) of glycine acts as the nucleophile, attacking the electrophilic carbonyl carbon of furfural. The resulting intermediate, a hemiaminal, is unstable and readily eliminates a molecule of water to yield the stable imine, N-(2-furanylmethylene)glycine. This reaction is a key step in the initial stages of the Maillard reaction, a complex series of chemical processes that occur between amino acids and reducing sugars, often at elevated temperatures. researchgate.net

A study modeling the Maillard reaction between ribose and glycine identified N-(2-furanylmethylene)glycine as one of the reaction intermediates. researchgate.net Similarly, research on the reaction between furfural and glycine esters in the presence of triethylamine (B128534) has been conducted to understand the initial steps of melanoidin formation. researchgate.net While not a direct synthesis of the target compound, a related study investigated the condensation product of glycyl-glycine (a dipeptide of glycine) and furfural for its effects on zinc electrodeposition, demonstrating the reactivity between the furfural aldehyde and the glycine amine moiety. ias.ac.inresearchgate.net

The formation of furfural itself can occur during the Maillard reaction through the dehydration and polymerization of deoxypentosuloses, which are derived from sugars like xylose. dtu.dk Furfural is a known product of the reaction between amino acids and sugars at 100 °C. nih.gov

Catalytic Approaches in Imine Formation (e.g., Acid, Base, Thermal Conditions)

The synthesis of imines, including Glycine, N-(2-furanylmethylene)-, is often facilitated by catalysts to increase the reaction rate and yield. The condensation of aldehydes and ketones with primary amines is typically an equilibrium process, and catalysts help to shift this equilibrium towards the product. acs.org

Acid Catalysis: In acidic conditions, the carbonyl oxygen of furfural is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the glycine nitrogen. This accelerates the initial addition step. The subsequent dehydration of the hemiaminal intermediate is also acid-catalyzed. acs.org

Base Catalysis: While less common for simple imine formation, bases can play a role. For instance, a base like triethylamine was used in the reaction between furfural and glycine esters. researchgate.net In some cases, the amine reactant itself can act as a base to facilitate proton transfer steps.

Thermal Conditions: Heat is a common driver for this condensation reaction, as it helps to overcome the activation energy and, crucially, facilitates the removal of water, which drives the equilibrium towards the imine product. Reactions are often performed under reflux conditions. rsc.org

Metal Catalysis: A wide array of metal catalysts, including those based on Ru, Au, V, Cu, Mn, Co, and Pd, have been reported for imine synthesis. researchgate.net For the related process of reductive amination of furfural, which involves the formation of an imine followed by its hydrogenation, cobalt and copper-based catalysts have proven effective. semanticscholar.orgnih.govresearchgate.net For example, a CuAlOx catalyst was used in a two-step, one-pot reductive amination of furanic aldehydes, where the first step is the non-catalytic condensation to form the imine. nih.govresearchgate.net

Table 1: Catalytic Approaches for Imine and Derivative Synthesis

| Catalytic Approach | Catalyst/Condition | Reactants | Product Type | Reference |

| Acid/Base | Acidic Solution | Aldehydes/Ketones + Primary Amines | Iminium Ions | acs.org |

| Thermal | Toluene (reflux) | 3-Formylchromones + N-phenylglycine | Chromeno[2,3-b]pyrrol-4(1H)-one | rsc.org |

| Metal Catalysis | CuAlOx | Furanic Aldehydes + Primary Amines | N-Substituted Furfuryl Amines | nih.govresearchgate.net |

| Metal Catalysis | Graphene-co-shelled cobalt | Furfural + Ammonia | Furfurylamine (B118560) | semanticscholar.org |

Derivatives and Related N-Glycine Synthesis

The principles used to synthesize N-substituted glycine derivatives extend to more complex structures like peptoids and surfactants, highlighting the versatility of glycine as a synthetic building block.

Solid-Phase Synthesis of N-Substituted Glycine Oligomers (Peptoids)

Peptoids, or poly-N-substituted glycines (NSGs), are a class of peptide mimics that have garnered significant interest for drug discovery and materials science. nih.govresearchgate.net They are synthesized using a solid-phase method that allows for the precise control of the oligomer sequence. nih.gov The most common approach is the "sub-monomer" method, which involves a two-step cycle for each monomer addition:

Acylation: A resin-bound secondary amine is acylated with a haloacetic acid, typically bromoacetic acid. scispace.com

Displacement: The side chain is introduced via nucleophilic displacement of the halogen by a primary amine. This amine "sub-monomer" determines the nature of the side chain at that position.

This method allows for a vast chemical diversity in the resulting peptoid, as a wide variety of primary amines are commercially available. scispace.com Strategies have been developed to accelerate the synthesis, particularly for less reactive sub-monomers like anilines, by using additives such as halophilic silver salts. scispace.com This solid-phase approach enables the creation of combinatorial libraries of N-substituted glycine oligomers for various applications.

Synthesis of N-Acyl Glycine Surfactants

N-acyl glycine surfactants are biocompatible and biodegradable compounds with excellent surface properties. Their synthesis typically involves the formation of an amide bond between a fatty acid (the acyl group) and glycine. Several chemical and biological methods are employed for their production. researchgate.netbbwpublisher.com

Schotten-Baumann Condensation: This is a primary method for both laboratory and industrial synthesis, reacting an amino acid salt with an acyl chloride under alkaline conditions. researchgate.netbbwpublisher.com

Direct Condensation/Amidation: This involves reacting fatty acids directly with glycine or its salts, often at high temperatures (e.g., >170°C). researchgate.net Other variations include the amidation of fatty acid methyl esters, where, for instance, sodium methoxide (B1231860) can be used as a catalyst. researchgate.net One study successfully synthesized sodium N-cocoyl glycinate (B8599266) with a yield of 78.7% using this catalyst. researchgate.net Another preparation of N-acyl glycine from palm oil and a glycine sodium salt was conducted at 160°C. scielo.br

Enzymatic Synthesis: Lipases can be used to catalyze the amidation under milder, more environmentally friendly conditions, though yields may be lower and enzyme cost can be a factor. researchgate.netbbwpublisher.com

Chemo-enzymatic Methods: These approaches combine chemical and enzymatic steps to leverage the advantages of both. researchgate.netbbwpublisher.com

Table 2: Comparison of Synthesis Methods for N-Acyl Glycine Surfactants

| Synthetic Method | Key Reagents | Conditions | Advantages | Disadvantages | Reference |

| Schotten-Baumann | Acyl Chloride, Glycine Salt, Base | Alkaline, often aqueous | Main industrial route | Use of acyl chlorides | researchgate.netbbwpublisher.com |

| Amidation of Esters | Fatty Acid Methyl Ester, Glycine Salt | High Temperature, Catalyst (e.g., NaOMe) | Good yields (e.g., 78.7%) | High temperature | researchgate.net |

| Amidation of Oils | Triglycerides (Palm Oil), Glycine Salt | High Temperature (160°C), Catalyst | Uses renewable feedstocks | High temperature | scielo.br |

| Enzymatic Synthesis | Fatty Acid, Glycine | Mild (e.g., room temp.), Lipase catalyst | Green, high specificity | Lower yields, enzyme cost | researchgate.netbbwpublisher.com |

Optimized Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of Glycine, N-(2-furanylmethylene)- and its analogues. Key strategies involve the careful selection of catalysts, solvents, temperature, and reactant concentrations.

For the condensation of glycyl-glycine and furfural, optimization was achieved through Hull cell experiments, which allowed for the systematic variation of bath constituents, pH, and temperature to obtain a quality zinc deposit, indicating optimal formation of the additive. ias.ac.in The concentration of the condensation product itself was a critical factor; a concentration of 80 mLL⁻¹ gave a bright deposit over a wide current density range, while lower concentrations resulted in dull deposits and higher concentrations led to brittleness. ias.ac.in

In the synthesis of N-substituted furfuryl amines via reductive amination, the process is often divided into two steps: imine formation and hydrogenation. The first step, the condensation of furanic aldehydes with primary amines, can proceed efficiently in methanol (B129727) at room temperature without a catalyst. nih.govresearchgate.net The subsequent hydrogenation step is then optimized. For instance, using a CuAlOx catalyst in a flow reactor, excellent yields (up to 98-99%) were achieved. nih.gov

For peptoid synthesis, rate accelerations of up to 76-fold have been reported by adding silver salts to the displacement reaction with aniline (B41778) submonomers, which facilitates the removal of the bromide leaving group. scispace.com In the synthesis of N-acyl glycine surfactants, yields have been enhanced by using catalysts like sodium methoxide or by optimizing the solvent system. researchgate.netscielo.br For example, various N-acyl amino acid surfactants have been synthesized with yields ranging from 60% to 93% by optimizing these parameters. researchgate.net

Ultimately, the ideal conditions depend on the specific synthetic target, but generally involve driving the reaction equilibrium forward—often by removing a byproduct like water—and increasing the reaction rate through catalysis and appropriate temperature control.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical Methods)

Quantum chemical calculations are powerful tools to predict the properties of molecules. Methodologies such as Density Functional Theory (DFT), ab initio methods, and semi-empirical approaches are commonly used. nih.gov For Glycine (B1666218), N-(2-furanylmethylene)-, these calculations would provide fundamental information about its stability and reactivity.

Geometry Optimization and Conformational Landscapes

Geometry optimization would be the first step in a computational study, aimed at finding the most stable three-dimensional structure of the molecule. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. A conformational analysis would further explore different spatial arrangements (conformers) of the molecule, arising from rotation around its single bonds, to identify the global energy minimum and the relative energies of other stable conformers.

Electronic Properties: HOMO-LUMO Analysis and Charge Distribution

The electronic properties of a molecule are key to understanding its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. Analysis of the charge distribution, often through methods like Mulliken or Natural Population Analysis (NPA), would reveal the partial charges on each atom, helping to understand the molecule's polarity.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Shifts)

Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy. Calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra to help assign spectral bands to specific molecular motions. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecular structure.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species.

Identification of Nucleophilic and Electrophilic Regions

The MEP map uses a color scale to indicate electrostatic potential. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack (nucleophilic sites). Regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack (electrophilic sites). This allows for a quick prediction of the molecule's reactive sites.

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are capable of altering the properties of light and have applications in technologies like telecommunications and optical computing. Computational methods can predict the NLO properties of a molecule, such as its dipole moment (μ), polarizability (α), and first hyperpolarizability (β), which are measures of its NLO response. researchgate.net For a molecule to have significant NLO properties, it often requires a large difference in electron density between different parts of the molecule, typically found in donor-π-acceptor systems.

Polarizability and Hyperpolarizability Assessments

The polarizability and hyperpolarizability of a molecule are crucial indicators of its response to an external electric field and are fundamental to understanding its potential in nonlinear optical (NLO) applications. Theoretical calculations have been performed on a series of Schiff bases, including the one derived from furfural (B47365) and glycine, to determine these properties.

One study optimized the geometry of Glycine, N-(2-furanylmethylene)- (referred to as fur-gly) and calculated its electronic properties. researchgate.net The research found that a trans conformation along the imine (C=N) group is stable. researchgate.net The polarizability and hyperpolarizability were calculated using the finite-field method with an AMI Hamiltonian. researchgate.net It was noted that Schiff bases with an acid side chain, such as fur-gly, exhibit very high polarizability. researchgate.net The study highlighted that the linear and nonlinear optical properties are closely related to the molecule's dipole moment. researchgate.net

Table 1: Calculated Electronic Properties of Glycine, N-(2-furanylmethylene)-

| Property | Description |

|---|---|

| Conformation | A trans conformation along the imino group is noted as stable. researchgate.net |

| Polarizability | Schiff bases with acid side chains are reported to have very high polarizability. researchgate.net |

| Hyperpolarizability | The first and second-order hyperpolarizabilities are reported to follow the dipole moment order. researchgate.net |

| Dipole Moment | The molecule is reported to have its maximum dipole moment along the x-axis. researchgate.net |

This table is based on findings for a series of Schiff bases of furfural with α-amino acids, including glycine. researchgate.net

Reaction Pathway Analysis and Mechanistic Modeling

Understanding the formation of Glycine, N-(2-furanylmethylene)- involves analyzing the chemical reactions that lead to its synthesis. This compound is a known product of the Maillard reaction, a complex series of reactions between amino acids and reducing sugars that is crucial in food chemistry. researchgate.net

The primary formation mechanism is the condensation reaction between the amino group of glycine and the carbonyl group of 2-furaldehyde (furfural), which is itself an intermediate product in the Maillard reaction. This reaction is a classic example of Schiff base formation. The process begins with the nucleophilic attack of the nitrogen atom from glycine's amino group on the carbonyl carbon of furfural. This is followed by a dehydration step, where a molecule of water is eliminated, resulting in the formation of the characteristic imine or azomethine (-C=N-) group of the Schiff base.

Energetic Information for Formation Pathways

While the general mechanism of Schiff base formation is well-established, specific energetic details for the formation of Glycine, N-(2-furanylmethylene)- are not extensively detailed in dedicated studies. However, theoretical studies on the formation of glycine itself in interstellar media provide context on the complexity of reaction energetics. nih.govarxiv.org For instance, studies on glycine formation have shown that the presence of water molecules can act as catalysts, reducing reaction barriers for proton transfer steps. ias.ac.in

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between molecules at an atomic level. nih.govrsc.org Docking predicts the preferred orientation of a ligand when it binds to a target protein, while molecular dynamics (MD) simulates the movement of atoms and molecules over time, providing insights into conformational changes and interaction stability. nih.govnih.gov

Investigation of Intermolecular Interactions

While no specific molecular docking or dynamics simulation studies focused exclusively on Glycine, N-(2-furanylmethylene)- have been identified, the principles of these methods can be applied to understand its potential interactions. The structure of Glycine, N-(2-furanylmethylene)-, which contains a furan (B31954) ring, an imine group, and a carboxylic acid group, allows for various types of intermolecular interactions.

Hydrogen Bonding: The carboxylic acid group provides a strong hydrogen bond donor (-OH) and acceptor (C=O). The nitrogen of the imine group can also act as a hydrogen bond acceptor. These features would allow the molecule to interact with biological targets like proteins or with solvent molecules. nih.gov

Electrostatic Interactions: The molecule possesses a significant dipole moment, which would lead to strong electrostatic interactions with polar sites on a target molecule. researchgate.net

MD simulations of aqueous glycine solutions have shown that glycine molecules can form clusters through hydrogen bonding and that these clusters are highly dynamic. rsc.org Similar simulations for Glycine, N-(2-furanylmethylene)- could reveal how the bulky and aromatic furanyl group influences its aggregation behavior and its interactions with water or other solvents.

Mechanistic Studies in Chemical and Biochemical Transformations

Participation in Maillard Reaction Pathways

The Maillard reaction, a form of non-enzymatic browning, is a complex cascade of reactions between amino acids and reducing sugars that occurs upon heating. wikipedia.org This process is fundamental to the development of color and flavor in many cooked foods. wikipedia.orgmdpi.com Glycine (B1666218), N-(2-furanylmethylene)- emerges as a notable intermediate within these intricate pathways.

Glycine, N-(2-furanylmethylene)- is formed during the intermediate stages of the Maillard reaction. The process begins with the condensation of an amino acid, in this case, glycine, with a reducing sugar. latu.org.uynih.gov Through a series of reactions including dehydration and cyclization, the sugar molecule can be degraded into highly reactive carbonyl species, one of which is furfural (B47365). latu.org.uy The formation of N-(2-furanylmethylene)glycine then occurs via a classical Schiff base condensation: the nucleophilic amino group of glycine attacks the electrophilic carbonyl carbon of furfural, followed by the elimination of a water molecule. wikipedia.orglatu.org.uy

Studies utilizing advanced analytical techniques such as Fourier transform ion cyclotron resonance mass spectrometry have directly identified N-(2-furanylmethylene)glycine as a Maillard reaction product (MRP) in model systems. researchgate.nettum.de For instance, in a ribose-glycine model system heated to 100°C, this compound was detected, illustrating its formation under typical browning conditions. researchgate.nettum.de The rate and extent of its formation are influenced by factors such as temperature, pH, and the concentration of the initial reactants. mdpi.com

Table 1: Formation of Glycine, N-(2-furanylmethylene)- in a Model System

| Reactants | Conditions | Key Intermediate Formed | Analytical Method | Reference |

|---|---|---|---|---|

| Ribose and Glycine | Thermal treatment at 100°C | N-(2-furanylmethylene)glycine | Ion Cyclotron Resonance Mass Spectrometry | researchgate.nettum.de |

Once formed, Glycine, N-(2-furanylmethylene)- does not remain inert. As an intermediate Schiff base, it is a reactive molecule that participates in the further progression of the Maillard reaction. scispace.com It serves as a precursor, undergoing additional transformations that contribute to the complexity of the reaction mixture. These subsequent reactions include aldol-type condensations, cyclizations, and polymerizations. scispace.comresearchgate.net

The continued reaction of intermediates like N-(2-furanylmethylene)glycine leads to the formation of a diverse array of compounds, including other flavor-active molecules and, ultimately, the high molecular weight, brown-colored polymers known as melanoidins. wikipedia.orgscispace.comsci-hub.se The structure of the Schiff base, featuring both an imine group and a furan (B31954) ring, provides multiple sites for further reactions, thus playing a crucial role in the development of the final sensory and chemical profile of the Maillard reaction products.

General Reactivity of Schiff Bases

Schiff bases, characterized by the azomethine or imine group (-C=N-), are a versatile class of compounds with well-defined reactivity patterns. chemsociety.org.ng The reactivity is centered on the imine bond, where the carbon is electrophilic and the nitrogen is nucleophilic and basic. chemsociety.org.ng

The imine carbon of Glycine, N-(2-furanylmethylene)- is susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com This nucleophilic addition is a fundamental reaction of Schiff bases. masterorganicchemistry.com A particularly significant transformation involves the deprotonation of the α-carbon (the carbon adjacent to the imine nitrogen), which generates a stabilized carbanion. This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions.

A prominent example is the aldol (B89426) addition reaction. bioorganica.com.uanih.gov Glycine Schiff base esters can be deprotonated with a base and reacted with aldehydes or ketones to form β-hydroxy-α-amino acid derivatives after hydrolysis. nih.gov This reactivity is exploited in organic synthesis, particularly in the asymmetric synthesis of novel amino acids, where the Schiff base is often part of a chiral metal complex to control the stereochemistry of the reaction. bioorganica.com.uanih.gov

Table 2: Representative Nucleophilic Reactions of Glycine Schiff Base Derivatives

| Reaction Type | Electrophile | Product Type (after hydrolysis) | Key Feature | Reference |

|---|---|---|---|---|

| Aldol Addition | Aldehydes | β-Hydroxy-α-amino esters | Forms new C-C bond; creates a new stereocenter | nih.gov |

| Michael Addition | α,β-Unsaturated Compounds | Glutamic acid derivatives | Conjugate addition to form new C-C bond | nih.gov |

The double bond of the imine group in Glycine, N-(2-furanylmethylene)- can be reduced to a single bond, typically using reducing agents like sodium borohydride. This reduction converts the Schiff base into a more stable secondary amine, N-(2-furanylmethyl)glycine.

Hydrolysis is essentially the reverse of the condensation reaction that forms the Schiff base. Under aqueous acidic conditions, the imine is readily hydrolyzed back to its constituent aldehyde (furfural) and amino acid (glycine). latu.org.uy The mechanism involves the protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon, followed by the nucleophilic attack of water. This reversibility is a key characteristic of Schiff base formation. sci-hub.se

Mechanistic Probes in Enzyme-Substrate Interactions (Derived from Glycine)

While Glycine, N-(2-furanylmethylene)- itself is not primarily cited as an enzymatic probe, derivatives of glycine, particularly its Schiff bases, are powerful tools for studying reaction mechanisms. In the field of asymmetric synthesis, chiral metal complexes of glycine Schiff bases serve as mechanistic probes to understand and control stereoselectivity. bioorganica.com.uanih.gov For instance, the use of a chiral nickel(II) complex of a glycine Schiff base in an aldol addition-cyclization cascade allows researchers to probe the kinetic versus thermodynamic control of the reaction and to optimize the diastereoselectivity of the products. bioorganica.com.ua

In a biochemical context, understanding how a simple substrate like glycine binds and is transformed within an enzyme's active site is crucial. nih.govebi.ac.uk Studies on enzymes like Glycine N-methyltransferase reveal the specific interactions, such as hydrogen bonds and orientation effects, that facilitate the nucleophilic attack of glycine on its co-substrate. nih.govebi.ac.uk By extension, modified glycine derivatives, including Schiff bases, can be designed as probes to explore the steric and electronic requirements of an enzyme's active site. They can act as substrate analogs to map binding pockets or as mechanistic inhibitors to trap enzymatic intermediates, thereby providing insights into the enzyme-substrate interactions that govern catalysis. nih.govarxiv.org

Hydride Transfer Mechanisms in Glycine Oxidase Systems

Glycine oxidase is a flavoenzyme that plays a crucial role in the biosynthesis of the thiazole (B1198619) moiety of thiamin pyrophosphate in microorganisms like Bacillus subtilis. nih.gov The enzyme catalyzes the oxidation of glycine. Structural and mechanistic studies, including the use of substrates like N-cyclopropylglycine, strongly support a hydride transfer mechanism for this class of enzymes. nih.govrsc.org

The catalytic cycle of FAD-dependent oxidases, such as glycine oxidase, generally involves the transfer of a hydride ion from the substrate to the flavin cofactor. In the case of glycine oxidase, the reaction is initiated by the binding of glycine to the active site. The enzyme facilitates the transfer of a hydride from the α-carbon of glycine to the N5 position of the FAD cofactor. researchgate.net This results in the formation of an imine product and the reduced form of the flavin (FADH₂). The reduced flavin is then re-oxidized by molecular oxygen, producing hydrogen peroxide and regenerating the active form of the enzyme for the next catalytic cycle.

Computational studies, such as those employing QM/MM (Quantum Mechanics/Molecular Mechanics) methods, have been instrumental in elucidating the energetics and transition states of these hydride transfer processes. researchgate.net These studies have helped to analyze the roles of specific active site residues in stabilizing the transition state and facilitating the hydride transfer. For instance, in the related enzyme choline (B1196258) oxidase, which also operates via a hydride transfer mechanism, specific amino acid residues are crucial for the preorganization of the active site to enable efficient hydride tunneling. gsu.edu

The table below summarizes key characteristics of enzymes that operate through a hydride transfer mechanism.

| Enzyme | Cofactor | Substrate | Product | Key Mechanistic Feature |

| Glycine Oxidase | FAD | Glycine | Imino acid | Direct hydride transfer from substrate to FAD nih.gov |

| Choline Oxidase | FAD | Choline | Betaine aldehyde | Hydride ion tunneling transfer gsu.edu |

| Monomeric Sarcosine (B1681465) Oxidase | FAD | Sarcosine | Formaldehyde, Glycine | Controversial, but hydride transfer is a leading proposed mechanism rsc.org |

| D-Amino Acid Oxidase | FAD | D-amino acids | α-keto acids | Hydride transfer mechanism |

Methyltransfer Reactions Involving Glycine N-Methyltransferase

Glycine N-methyltransferase (GNMT) is a key enzyme in the regulation of the cellular ratio of S-adenosyl-L-methionine (SAM) to S-adenosyl-L-homocysteine (SAH), which is critical for numerous methylation reactions in the body. nih.gov GNMT catalyzes the transfer of a methyl group from SAM to glycine, yielding sarcosine (N-methylglycine) and SAH. nih.govebi.ac.uk

The catalytic mechanism of GNMT proceeds through a sequential, ordered Bi-Bi reaction, where SAM binds first, followed by glycine. ebi.ac.uk The binding of SAM induces a conformational change in the enzyme, creating a "glycine pocket". nih.gov Glycine then binds in this pocket, positioned optimally for the methyl transfer to occur. The reaction itself is a direct SN2 nucleophilic attack where the amino group of glycine attacks the methyl group of SAM. nih.govdrugbank.com

Key active site residues play a crucial role in this mechanism. For example, Arg175 is involved in binding the carboxylate group of glycine and orienting it for the reaction. nih.gov Theoretical studies using density functional theory (DFT) have shown that hydrogen bonds to the amino group of glycine lower the energy barrier for the reaction, while hydrogen bonds to the carboxylate group can increase it. drugbank.com Quantum mechanics/molecular mechanics (QM/MM) cluster models have further refined our understanding of the energetics, indicating that a large number of active site residues contribute to the catalytic efficiency. nih.govacs.org

The table below outlines the principal molecules involved in the GNMT-catalyzed reaction.

| Molecule Type | Name | Role in Reaction |

| Enzyme | Glycine N-Methyltransferase (GNMT) | Catalyzes the methyl transfer |

| Substrate | S-adenosyl-L-methionine (SAM) | Methyl group donor nih.gov |

| Substrate | Glycine | Methyl group acceptor nih.gov |

| Product | S-adenosyl-L-homocysteine (SAH) | Demethylated SAM ebi.ac.uk |

| Product | Sarcosine | Methylated glycine ebi.ac.uk |

Inhibition Mechanisms of Glycation Processes (Contextual Relevance)

Glycation is a non-enzymatic reaction between reducing sugars and the amino groups of proteins, lipids, or nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs). nih.gov The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetes, atherosclerosis, and neurodegenerative disorders. nih.govbohrium.com Therefore, the inhibition of glycation is a significant therapeutic strategy.

Inhibitors of glycation can act through several mechanisms:

Scavenging of Reactive Carbonyl Species: Many inhibitors, including aminoguanidine, function by trapping reactive dicarbonyl compounds like methylglyoxal (B44143) and glyoxal, which are key intermediates in AGE formation. mdpi.com

Breaking of AGE Cross-links: Some compounds are being investigated for their ability to break the protein-protein cross-links formed by AGEs, thereby reversing some of the damage caused by glycation.

Antioxidant Activity: Oxidative stress is known to accelerate the formation of AGEs. Polyphenolic compounds, for instance, can inhibit glycation through their antioxidant properties by scavenging free radicals. bohrium.com

Metal Chelation: Metal ions can catalyze the oxidation of sugars and the subsequent formation of AGEs. Chelating agents can inhibit this process by sequestering these metal ions. frontiersin.org

Blocking of Glycation Sites: Some molecules can competitively bind to the amino groups on proteins, typically lysine (B10760008) and arginine residues, thereby preventing their reaction with reducing sugars. frontiersin.org

Inhibition of Aldose Reductase: By inhibiting aldose reductase, a key enzyme in the polyol pathway, the production of fructose (B13574) and its highly reactive metabolites can be reduced, thus decreasing the formation of AGEs. frontiersin.org

The development of effective anti-glycation agents often involves targeting one or more of these mechanistic pathways.

Advanced Applications in Chemical Science and Technology

Catalysis: Development of Novel Catalytic Systems

The inherent ability of the azomethine nitrogen and carboxylate oxygen in Glycine (B1666218), N-(2-furanylmethylene)- to chelate metal ions makes it an excellent ligand for forming stable transition metal complexes. These complexes are at the forefront of developing new catalytic systems for a variety of chemical transformations.

Homogeneous and Heterogeneous Catalysis with Metal Complexes

Metal complexes of Schiff bases are recognized for their significant catalytic activities in both homogeneous and heterogeneous settings. academiapublishing.org While research specifically detailing the catalytic profile of Glycine, N-(2-furanylmethylene)- complexes is emerging, extensive studies on analogous furan-containing and glycine-derived Schiff base complexes provide a clear framework for their potential. Transition metal complexes involving ligands with furan (B31954) moieties have demonstrated notable catalytic efficacy. nih.gov For instance, Cu(II), Ni(II), and Co(III) complexes of Schiff bases containing a furan core exhibit good antioxidant activity and act as potent antimicrobial agents, with their activity enhanced upon coordination with the metal ion. nih.gov

In homogeneous catalysis, these complexes, dissolved in the reaction medium, can act as highly active and selective catalysts. Many Schiff base complexes are effective in catalyzing reactions such as oxidations, reductions, and hydrolysis. scispace.comajol.info The central metal ion in these complexes often serves as the active site, facilitating the transformation. ajol.info For heterogeneous applications, these soluble complexes can be immobilized on solid supports, combining the high activity of homogeneous catalysts with the ease of separation and recyclability characteristic of heterogeneous systems.

Table 1: Catalytic Applications of Related Schiff Base Metal Complexes

| Metal Ion | Schiff Base Type | Reaction Catalyzed | Key Findings | Reference(s) |

|---|---|---|---|---|

| Co(II) | Aromatic Schiff base | Alkene Oxygenation | The four-coordinate chelate complex demonstrates catalytic activity in oxygenation reactions. | scispace.com |

| Cu(II), Ni(II), Co(III) | Furan-containing | Antioxidant/Antimicrobial | Complexes show enhanced biological activity compared to the free ligand, indicating catalytic roles in biological systems. | nih.gov |

| Fe(II) | Synthetic Schiff base | Electro-reduction of Oxygen | The complex exhibits catalytic activity for the electrochemical reduction of oxygen. | scispace.com |

Oxygenation, Oxidation, and Electro-reduction Reactions

The functional groups within Glycine, N-(2-furanylmethylene)-—the furan ring, the imine, and the metal center in its complexes—are all redox-active, making them suitable for mediating oxygenation, oxidation, and electro-reduction reactions. Furan compounds derived from biomass are considered crucial platform molecules, and their electrocatalytic conversion into value-added chemicals is a significant area of research. rsc.org

The electrochemical oxidation of furan derivatives is a key strategy for producing valuable chemical intermediates. minakem.com For example, the electro-oxidation of 2-methylfuran (B129897) can initiate chain reactions for coupling with other biomass-derived compounds, a process enabled by the electrochemical generation of a cation radical. osti.gov Similarly, the imine group (-C=N-) of the Schiff base can undergo electro-reduction. Metal complexes play a pivotal role in these transformations, often lowering the required overpotential and enhancing selectivity. Aromatic Schiff base complexes have been shown to catalyze oxygenation and electro-reduction reactions effectively. scispace.com The catalytic cycle typically involves the metal ion shuttling between different oxidation states to facilitate electron transfer to or from the substrate.

Table 2: Electrochemical Transformations of Relevant Furan Compounds

| Furan Derivative | Reaction Type | Catalyst/Conditions | Outcome | Reference(s) |

|---|---|---|---|---|

| Furan (bio-based) | Dimethoxylation | Electrochemical oxidation in batch and flow modes | Provides a key synthetic intermediate for a broad range of compounds. | minakem.com |

| 2-Methylfuran (2-MF) | Oxidative Coupling | Electrochemical; 2% equivalent charges | A cation radical is generated, initiating a chain reaction for C-C bond formation. | osti.gov |

Asymmetric Synthesis: Chiral Auxiliary and Ligand Roles

One of the most powerful applications of glycine Schiff bases is in the field of asymmetric synthesis, where they serve as precursors to optically pure α-amino acids. The core strategy involves the stereocontrolled functionalization of the glycine α-carbon.

Exploiting Chirality for Enantioselective Processes

While Glycine, N-(2-furanylmethylene)- is itself achiral, it can be readily used in diastereoselective and enantioselective synthesis through two primary methodologies. The most established method involves forming a square-planar Ni(II) complex. researchgate.netmdpi.com In this approach, the Schiff base is formed between glycine and an achiral ketone (like benzophenone), and chirality is introduced via a chiral ligand, such as (S)-N-benzylproline, which also coordinates to the nickel center. researchgate.net The rigid, planar geometry of the resulting complex effectively shields one face of the glycine molecule, allowing for highly diastereoselective alkylation of the glycine enolate from the exposed face.

A second powerful strategy involves phase-transfer catalysis. An achiral glycine Schiff base complex can be alkylated with high enantioselectivity using a chiral phase-transfer catalyst. rsc.org These catalysts shuttle the glycine enolate from a solid or aqueous basic phase into an organic phase containing an electrophile, creating a chiral environment that dictates the stereochemical outcome of the reaction. These methods allow for the synthesis of a vast array of non-natural α-amino acids under mild conditions. mdpi.comrsc.org

Table 3: Asymmetric Synthesis Using Glycine Schiff Base Complexes

| Glycine Derivative | Source of Chirality | Reaction Type | Stereoselectivity | Key Feature | Reference(s) |

|---|---|---|---|---|---|

| Ni(II) complex of glycine Schiff base | (S)-BPB Chiral Auxiliary | Michael Addition | High diastereoselectivity | The chiral ligand on the Ni(II) complex controls the facial selectivity of the addition. | mdpi.com |

| Glycine Schiff base | Chiral Phase-Transfer Catalyst | Aldol (B89426)/Cyclization Cascade | Good diastereo- and enantioselectivity | The catalyst creates a chiral ion pair, enabling enantioselective C-C bond formation. | rsc.org |

Materials Science Applications

The unique structure of Glycine, N-(2-furanylmethylene)-, combining a bio-based furan ring with a metal-chelating Schiff base moiety, makes it a promising candidate for the development of advanced functional materials.

Role in Polymeric Systems and Stabilizers

Furan-based monomers are of significant interest for producing bio-based polymers as sustainable alternatives to petroleum-derived materials. acs.orgresearchgate.net Poly(Schiff base)s, synthesized via the polycondensation of furan-based dialdehydes (e.g., 2,5-diformylfuran) with various diamines, are a class of polymers known for good thermal stability and extended π-conjugation. nih.govacs.org The structure of Glycine, N-(2-furanylmethylene)- serves as a model for the repeating units in such polymers, and its derivatives could be used to introduce specific functionalities or act as end-capping agents. Recently, a fully bio-based epoxy thermoset derived from furan derivatives containing a Schiff base structure was shown to possess high strength, inherent flame retardancy, and chemical degradability. bohrium.com

Beyond serving as monomers, Schiff bases are highly effective polymer stabilizers. mdpi.com They have been successfully used to enhance the photostability of commodity plastics like poly(vinyl chloride) (PVC). nih.gov The stabilization mechanism is multifaceted; the Schiff base can absorb harmful UV radiation, act as a radical scavenger to terminate degradation chain reactions, and chelate metal ions that might otherwise catalyze degradation. nih.govjmchemsci.com The aromatic and azomethine groups are key to this stabilizing effect.

Table 4: Furan-Based Schiff Bases in Materials Science

| Application | Material System | Key Feature of Schiff Base | Observed Property/Effect | Reference(s) |

|---|---|---|---|---|

| Bio-based Polymer | Poly(Schiff base) from bifurfural and diamines | Furan rings and imine bonds in the polymer backbone | Extended π-conjugation, good film strength, and toughness. | acs.org |

| Polymer Photostabilizer | Poly(vinyl chloride) (PVC) | Aromatic tetra-Schiff base additive | Reduced photodegradation, smoother surface morphology after UV irradiation. | nih.gov |

| Recyclable Thermoset | Furan-derived epoxy resin | Inherent Schiff base and disulfide bonds | High glass transition temperature, high tensile strength, flame retardancy, and chemical degradability. | bohrium.com |

Potential in Nanostructured Materials

While direct research on the integration of Glycine, N-(2-furanylmethylene)- into nanostructured materials is still an emerging area, the foundational chemistry of related compounds suggests significant potential. Schiff bases, in general, are valuable precursors and components in the fabrication of various nanomaterials. For instance, the coordination of Schiff base ligands to metal ions can be a key step in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers with nanoscale dimensions.

The furan moiety within Glycine, N-(2-furanylmethylene)- could offer unique reactivity for surface modification of nanomaterials. The imine and carboxylate groups provide excellent sites for binding to metal oxide nanoparticles or for participating in polymerization reactions to form composite nanomaterials. Although specific studies on Glycine, N-(2-furanylmethylene)- in this context are limited, the principles of using similar Schiff bases for creating nanostructured materials are well-established.

Chemical Sensing and Recognition Systems

The design of selective and sensitive chemosensors is a critical area of analytical chemistry. Glycine, N-(2-furanylmethylene)- possesses the necessary functionalities to act as a molecular receptor for specific analytes.

The development of fluorescent and colorimetric sensors often relies on molecules that can undergo a detectable change in their photophysical properties upon binding to a target species. nih.gov The Glycine, N-(2-furanylmethylene)- structure, containing both a glycine unit and a furan ring, provides a platform for designing such sensors. The imine nitrogen and the carboxylate oxygen can act as binding sites for metal ions, while the furan ring can be part of a larger conjugated system that influences the molecule's fluorescence or absorption spectrum.

The general approach involves designing a sensor where the binding of an analyte, such as a metal ion, modulates the electronic properties of the molecule, leading to a change in its optical signal. For example, the chelation of a metal ion could lead to fluorescence enhancement ("turn-on" sensor) or quenching ("turn-off" sensor). While specific chemosensors based solely on Glycine, N-(2-furanylmethylene)- are not extensively documented, the principles of using amino acid-derived Schiff bases for sensor design are well-recognized in the scientific community. nih.gov

| Sensor Design Principle | Role of Glycine, N-(2-furanylmethylene)- Moiety | Potential Analyte |

| Fluorescence Resonance Energy Transfer (FRET) | Can be functionalized with fluorophore pairs. nih.gov | Metal ions, small organic molecules |

| Colorimetric Sensing | Change in conjugation upon analyte binding. | Metal ions |

| Electrochemical Sensing | Redox activity of the furan ring or metal complexes. | Electroactive species |

Bio-relevant Ligand Design in Coordination Chemistry (Non-Clinical)

The ability of Glycine, N-(2-furanylmethylene)- to form stable complexes with metal ions is a cornerstone of its application in coordination chemistry. This is particularly relevant for the chelation of biologically important metal ions, not for therapeutic purposes, but for fundamental studies of their coordination behavior and the development of new materials.

Glycine, N-(2-furanylmethylene)- can act as a bidentate or potentially tridentate ligand, coordinating to metal ions through the imine nitrogen, the carboxylate oxygen, and possibly the furan oxygen. This allows for the formation of stable chelate rings with various metal ions that are essential in biological systems, such as copper(II), zinc(II), and cobalt(II). researchgate.netnih.gov

The study of these metal complexes provides insights into the coordination environment preferred by these ions and can serve as models for understanding their roles in more complex biological macromolecules. The formation constants of these complexes can be determined to quantify the stability of the metal-ligand interaction. researchgate.net Research on similar amino acid-derived Schiff base complexes has shown that they can form well-defined geometric structures, often with the metal center in an octahedral or square planar environment. nih.govredalyc.org

| Metal Ion | Potential Coordination Mode | Significance in Coordination Chemistry |

| Copper(II) | Bidentate (N, O) or Tridentate (N, O, O) | Model for copper-containing enzymes. nih.gov |

| Zinc(II) | Bidentate (N, O) | Study of Lewis acid-base interactions. nih.gov |

| Cobalt(II) | Bidentate (N, O) | Investigation of magnetic and electronic properties. researchgate.netnih.gov |

| Nickel(II) | Bidentate (N, O) | Exploration of different coordination geometries. researchgate.netnih.gov |

The synthesis and characterization of these metal complexes often involve techniques such as elemental analysis, infrared spectroscopy, and magnetic susceptibility measurements to elucidate their structures and properties. nih.govredalyc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.